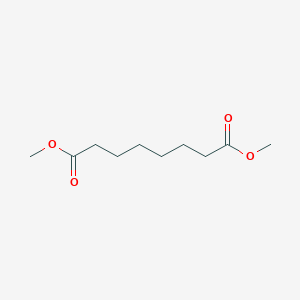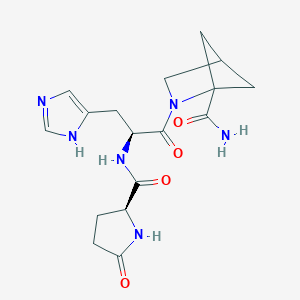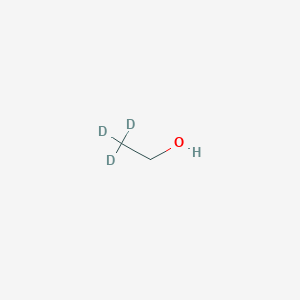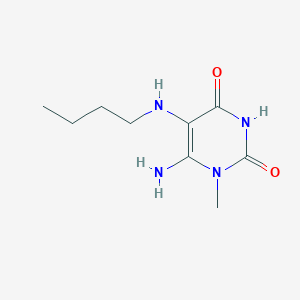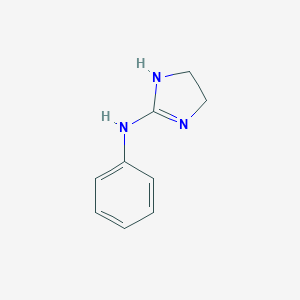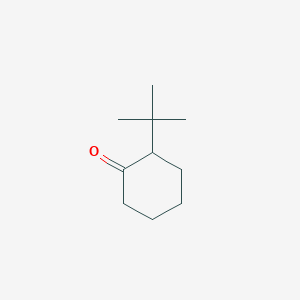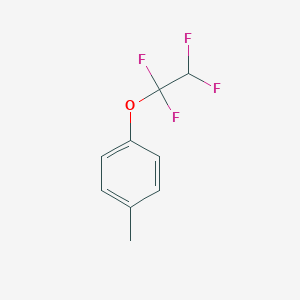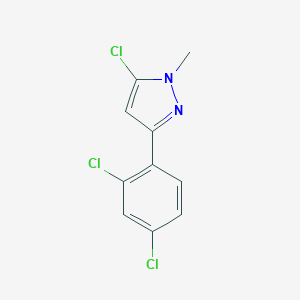
5-Chloro-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole, commonly known as 'CDCP', is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Wirkmechanismus
CDCP's mechanism of action is not fully understood. However, it has been suggested that it acts by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. CDCP has also been shown to disrupt the insect nervous system, leading to paralysis and death.
Biochemische Und Physiologische Effekte
CDCP has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, CDCP has been shown to disrupt the insect nervous system, leading to paralysis and death.
Vorteile Und Einschränkungen Für Laborexperimente
CDCP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has shown promising results in various scientific research applications, making it a potential candidate for further investigation. However, CDCP's mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Furthermore, its potential toxicity and environmental impact need to be thoroughly evaluated before its widespread use.
Zukünftige Richtungen
There are several future directions for CDCP research. One potential direction is to investigate its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand CDCP's mechanism of action and its effects on various biological systems. Furthermore, CDCP's potential use as an insecticide needs to be further explored, with a focus on its environmental impact and potential toxicity.
Synthesemethoden
CDCP can be synthesized by the reaction of 2,4-dichlorophenylhydrazine with 1-chloro-3-methyl-1-butanone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield CDCP. The purity of the synthesized compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
CDCP has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. CDCP has also been investigated for its anti-cancer properties, as it induces apoptosis in cancer cells. Additionally, CDCP has been studied for its potential use as an insecticide, as it exhibits insecticidal activity against various insect species.
Eigenschaften
CAS-Nummer |
133112-53-5 |
|---|---|
Produktname |
5-Chloro-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole |
Molekularformel |
C10H7Cl3N2 |
Molekulargewicht |
261.5 g/mol |
IUPAC-Name |
5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H7Cl3N2/c1-15-10(13)5-9(14-15)7-3-2-6(11)4-8(7)12/h2-5H,1H3 |
InChI-Schlüssel |
JQWXACWUGZWYFE-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)Cl |
Kanonische SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)Cl |
Synonyme |
5-CHLORO-3-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



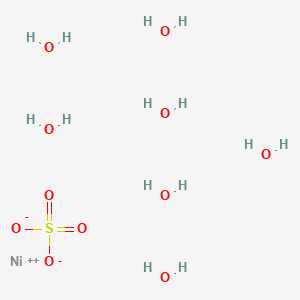
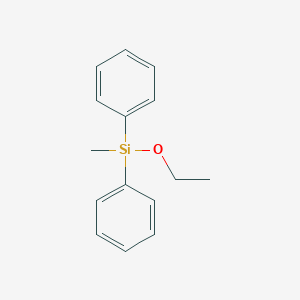

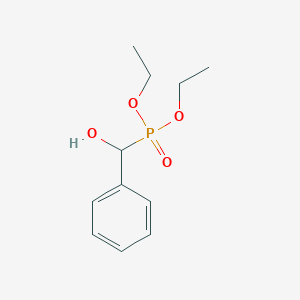
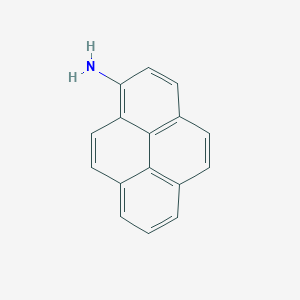
![Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-](/img/structure/B158620.png)
